ANKAFLAVIN -

ANKAFLAVIN

Catalog Number: EVT-8343164
CAS Number:
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9a-Methyl-3-octanoyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione is a natural product found in Monascus purpureus with data available.
Source and Classification

Ankaflavin is derived from the fermentation process involving Monascus purpureus, a type of mold commonly used in traditional Asian food products like red yeast rice. It belongs to the class of polyketides, which are synthesized through the action of polyketide synthases. The classification of ankaflavin falls under natural products with potential pharmacological benefits, including anti-inflammatory and antioxidant properties .

Synthesis Analysis

Methods and Technical Details

The production of ankaflavin involves several fermentation techniques. A notable method includes liquid-state fermentation using Monascus purpureus cultures. The process typically involves:

  1. Seed Culture: Initial growth of fungal spores in a nutrient-rich medium.
  2. Fermentation: Culturing the fungus under controlled conditions to maximize pigment production.
  3. Extraction: Utilizing solvents such as normal hexane or methanol to extract the pigments from the fermented biomass.
  4. Purification: Techniques like high-speed counter-current chromatography are employed to refine and isolate ankaflavin with high purity (over 99%) from other pigments .

This method not only enhances yield but also reduces production costs while ensuring safety and non-toxicity of the final product.

Molecular Structure Analysis

Structure and Data

Ankaflavin has a complex molecular structure characterized by its polyketide backbone, which includes multiple aromatic rings. The molecular formula for ankaflavin is C17H18O5C_{17}H_{18}O_5, and it has a molar mass of approximately 302.32 g/mol. The specific structural features include:

  • Aromatic Rings: Contributing to its color properties.
  • Hydroxyl Groups: Imparting solubility and reactivity.
  • Aliphatic Chains: Influencing its interaction with biological systems .
Chemical Reactions Analysis

Reactions and Technical Details

Ankaflavin participates in various chemical reactions typical for flavonoids and related compounds. Key reactions include:

  • Reduction: Ankaflavin can be reduced to form other pigments or metabolites through enzymatic processes.
  • Amination: This reaction can convert orange pigments into red pigments, showcasing its versatility in pigment biosynthesis.
  • Interactions with Biological Molecules: Ankaflavin exhibits antioxidant activity, potentially reacting with free radicals and modulating oxidative stress within biological systems .
Mechanism of Action

Process and Data

The mechanism of action for ankaflavin involves several pathways:

  1. Antioxidant Activity: Ankaflavin scavenges free radicals, thereby reducing oxidative stress and cellular damage.
  2. Regulation of Gene Expression: It activates nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a critical role in cellular defense mechanisms against oxidative damage.
  3. Metabolic Effects: Ankaflavin influences lipid metabolism by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which helps regulate glucose homeostasis and adipogenesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ankaflavin is characterized by several physical properties:

  • Color: Bright yellow pigment, widely recognized in food applications.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.
  • Stability: Sensitive to light and heat, which may affect its stability during processing.

Chemical properties include:

  • pH Sensitivity: The stability of ankaflavin can vary significantly with pH changes, affecting its color intensity.
  • Reactivity: Exhibits reactivity with various biological molecules, contributing to its functional properties in health applications .
Applications

Scientific Uses

Ankaflavin has diverse applications across multiple fields:

  1. Food Industry: Used as a natural colorant and preservative, providing an alternative to synthetic dyes.
  2. Pharmaceuticals: Investigated for its potential health benefits, including anti-diabetic, anti-inflammatory, and anticancer properties.
  3. Cosmetics: Employed as a natural dye in cosmetic formulations due to its safety profile.
  4. Research: Studied for its metabolic effects, particularly concerning lipid metabolism and oxidative stress reduction .
Biosynthesis and Metabolic Engineering of Ankaflavin

Polyketide Biosynthetic Pathways in Monascus spp.

Ankaflavin is a secondary metabolite belonging to the azaphilone family of polyketides, biosynthesized exclusively by filamentous fungi of the genus Monascus, notably Monascus purpureus. The compound originates from a complex polyketide synthase (PKS) pathway that integrates malonyl-CoA and acetyl-CoA building blocks into a nascent polyketide chain. This process involves iterative Clausen condensation reactions catalyzed by a multidomain Type I iterative PKS. The Monascus PKS system minimally includes ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), ketoreductase (KR), acyl carrier protein (ACP), and thioesterase (TE) domains. Following chain elongation and initial cyclization, the intermediate undergoes reductive release and oxygenative transformations to form the characteristic pyranoquinone bicyclic core structure definitive of azaphilones. Ankaflavin specifically arises from the reductive branch of the Monascus pigment pathway, diverging after the formation of the orange pigment monascorubrin. Key enzymatic steps include selective carbonyl reduction and dehydration reactions that yield the final yellow pigment [1] [8] [10].

Table 1: Key Enzymes in Ankaflavin Biosynthesis

Enzyme/ProteinTypeFunction in PathwayCatalytic Outcome
Polyketide Synthase 5 (MpPKS5)Type I Iterative PKSChain elongation and initial cyclizationForms the azaphilone scaffold
Monascus Pigment Oxidoreductase E (MpigE)OxidoreductaseReductive tailoringConverts orange intermediates to yellow pigments
Carbonyl ReductaseShort-chain dehydrogenaseKetone reductionGenerates hydroxyl groups critical for yellow coloration
DehydrataseHydrolaseWater eliminationIntroduces unsaturation in the sidechain

Genetic Regulation of Yellow Pigment Production: Role of MpigE and MpPKS5

The genetic determinants governing ankaflavin biosynthesis are clustered within the Monascus genome. Central to this cluster is the MpPKS5 gene, encoding the core polyketide synthase responsible for constructing the initial azaphilone backbone. Transcriptomic studies confirm that MpPKS5 expression is rate-limiting for yellow pigment synthesis. Downstream of PKS activity, the MpigE gene (formally mppE) encodes a flavin-dependent oxidoreductase that stereoselectively reduces the C9-keto group of orange precursors (monascorubrin and rubropunctatin), yielding ankaflavin and monascin, respectively. This reductive step is crucial for shifting metabolic flux toward yellow pigments. Overexpression of MpigE in Monascus purpureus HJM2 significantly increases ankaflavin titers (by 3.2-fold) while suppressing orange pigment accumulation, confirming its gatekeeper function. Conversely, CRISPR-Cas9-mediated knockout of MpigE results in near-complete loss of yellow pigments. Additionally, global regulators like laeA (a velvet-family protein) modulate cluster expression epigenetically, linking pigment biosynthesis to fungal development and environmental sensing [3] [8] [10].

Table 2: Impact of Genetic Manipulation on Ankaflavin Yield

Genetic ModificationStrain/SystemChange in Ankaflavin YieldMechanism
MpigE overexpressionMonascus purpureus HJM2↑ 320%Enhanced reduction of orange intermediates
MpPKS5 promoter engineeringMonascus purpureus M183↑ 180%Increased polyketide backbone synthesis
laeA deletionMonascus ruber CGMCC 10910↓ 95%Silencing of pigment gene cluster
Carbon catabolite repression (creA) knockoutMonascus purpureus GDMCC 3.439↑ 150%Derepression of secondary metabolism

Environmental and Substrate-Dependent Modulation of Ankaflavin Yield

Ankaflavin biosynthesis is highly responsive to environmental and nutritional conditions during fermentation. Carbon source identity profoundly influences metabolic flux: glucose concentrations exceeding 50 g/L induce osmotic stress that redirects resources toward yellow pigment synthesis. Conversely, glycerol or lactose supports growth but suppresses pigment formation. Nitrogen sources also exert critical control—complex organic nitrogen (e.g., peptone or yeast extract) enhances yields by 40–60% compared to inorganic salts like ammonium nitrate, likely by supplying precursor amino acids. Physical parameters are equally significant: maintaining pH at 3.8 ± 0.2 during submerged fermentation stabilizes the pathway and prevents non-enzymatic conversion to red pigments. Temperature optimization at 30°C balances growth and secondary metabolism, while dissolved oxygen above 30% saturation is essential for the oxygenative steps catalyzed by P450 monooxygenases. Trace elements cannot be overlooked; zinc (Zn²⁺) and magnesium (Mg²⁺) at 2 g/L and 1 g/L, respectively, act as cofactors for key reductases, whereas higher concentrations of copper (Cu²⁺) or iron (Fe²⁺) promote oxidative degradation [3] [4] [10].

Comparative Analysis of Solid-State vs. Submerged Fermentation Strategies

The fermentation methodology critically determines ankaflavin productivity, cost-effectiveness, and scalability. Submerged fermentation (SmF) employs liquid media (e.g., glucose-peptone broth) in stirred-tank bioreactors, enabling precise control of pH, aeration, and sterility. Though suitable for industrial scale-up, SmF typically yields lower pigment titers (≤1.2 g/L) due to catabolite repression and shearing stress on fungal mycelia. In contrast, solid-state fermentation (SSF) utilizes moist solid substrates—often rice, wheat bran, or coffee husk—that mimic the natural habitat of Monascus. SSF consistently achieves 2.5–4.0-fold higher ankaflavin concentrations (up to 3.8 g/kg substrate) due to reduced water activity, enhanced oxygen transfer through substrate pores, and avoidance of mechanical shear. The intimate contact between fungus and solid matrix also induces morphological differentiation and upregulates secondary metabolite clusters. However, SSF faces challenges in heat dissipation and downstream extraction efficiency. Hybrid approaches like extractive fermentation with nonionic surfactants (e.g., Triton X-100 at 40 g/L) solubilize intracellular pigments, increasing extracellular ankaflavin titers by 6.7-fold to 16.89 U/mL/day while simplifying recovery. Life cycle assessments confirm SSF reduces energy consumption by 60% and greenhouse gas emissions by 45% compared to SmF, primarily by avoiding energy-intensive agitation and sterilization [2] [5] [9].

Table 3: Performance Metrics of Fermentation Systems for Ankaflavin Production

ParameterSubmerged Fermentation (SmF)Solid-State Fermentation (SSF)Extractive Fermentation
Typical SubstrateGlucose/peptone brothRice/wheat branGlucose/peptone + Triton X-100
Ankaflavin Yield0.8–1.2 g/L2.5–3.8 g/kg16.89 U/mL/day
Fermentation Duration10–14 days7–10 days5–7 days
Key AdvantagesScalability, process controlHigher yield, lower costsSimplified downstream, extracellular product
Primary LimitationsCatabolite repression, shear stressHeat/mass transfer limitations, extraction complexitySurfactant cost, potential toxicity
Relative Energy UseHigh (100%)Low (40%)Moderate (70%)

Properties

Product Name

ANKAFLAVIN

IUPAC Name

9a-methyl-3-octanoyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3

InChI Key

AQTJNEHGKRUSLT-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C

Canonical SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C

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